Ferrous lactate

Übersicht

Beschreibung

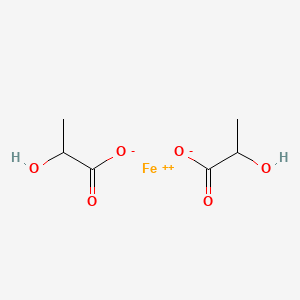

Ferrous lactate, also known as iron(II) lactate, is a coordination complex of iron(II) with lactate ligands. It is commonly used as a food additive, nutritional supplement, and in various industrial applications. The compound appears as greenish-white crystals or a light green powder and is known for its solubility in water and negligible solubility in alcohol and ether .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Ferrous lactate can be synthesized through several methods. One common method involves the reaction of calcium lactate with iron(II) sulfate: [ \text{Ca(C}_3\text{H}_5\text{O}_3\text{)}_2\text{(aq)} + \text{FeSO}_4\text{(aq)} \rightarrow \text{CaSO}_4\text{(s)} + \text{Fe(C}_3\text{H}_5\text{O}_3\text{)}_2\text{(aq)} ] Another method involves combining lactic acid with calcium carbonate and iron(II) sulfate .

Industrial Production Methods: In industrial settings, this compound is produced by reacting iron protocarbonate with lactic acid under controlled conditions. The reaction is typically carried out at around 45°C with continuous stirring for several hours to ensure complete conversion .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Eisen(II)-Lactat unterliegt verschiedenen chemischen Reaktionen, einschließlich Oxidation, Reduktion und Komplexierung.

Häufige Reagenzien und Bedingungen:

Oxidation: Eisen(II)-Lactat kann in Gegenwart von Oxidationsmitteln zu Eisen(III)-Lactat oxidiert werden.

Reduktion: Es kann mit Hilfe von Reduktionsmitteln wieder zu Eisen(II)-Lactat reduziert werden.

Komplexierung: Eisen(II)-Lactat bildet Komplexe mit anderen Liganden, was seine Löslichkeit und Reaktivität beeinflussen kann.

Wichtige Produkte:

Oxidation: Eisen(III)-Lactat

Reduktion: Eisen(II)-Lactat

Komplexierung: Verschiedene Eisen-Ligand-Komplexe

Wissenschaftliche Forschungsanwendungen

Nutritional Supplementation

Iron Deficiency Anemia Management

Ferrous lactate is recognized for its effectiveness in treating iron deficiency anemia (IDA). Studies have shown that low-dose this compound can be as effective as higher doses of traditional iron supplements in correcting anemia. For instance, a study indicated that administering 10 mg of iron as this compound significantly improved hemoglobin levels in children with IDA, showcasing its potential as a safe and effective supplement for this condition .

Bioavailability Studies

Research has highlighted the high relative bioavailability of this compound compared to other iron salts. A comparative study found that this compound exhibited a bioaccessibility of 67%, making it a preferred choice for dietary supplements and food fortification . This bioavailability is crucial for populations at risk of iron deficiency, such as pregnant women and young children.

Food Fortification

Rheological Properties in Food Products

This compound is used to fortify wheat flour and other food products without adversely affecting their sensory properties. A study analyzed the rheological behavior of dough fortified with this compound, revealing that small amounts improved dough stability and development time . The findings suggest that this compound can enhance the nutritional profile of baked goods while maintaining quality.

Stability and Interaction with Food Components

In food fortification, the interaction between this compound and other food components is critical. Research demonstrated that encapsulation techniques could improve the stability of this compound in food matrices, thereby enhancing iron bioaccessibility during digestion . This method helps mitigate the pro-oxidant effects of iron, ensuring the nutritional integrity of fortified foods.

Biomedical Research

Regulation of Iron Homeostasis

This compound plays a significant role in regulating systemic iron metabolism. Studies have shown that it can influence hepcidin expression—a key regulator of iron homeostasis—thereby affecting iron distribution in the body. In animal models, administration of lactate increased hepcidin levels, leading to altered serum and tissue iron concentrations . This mechanism underscores the potential therapeutic applications of this compound in conditions related to iron dysregulation.

Cellular Iron Uptake Studies

Research involving human epithelial cell lines has demonstrated that this compound enhances cellular iron uptake more effectively than other iron sources. Cells exposed to this compound exhibited elevated intracellular iron levels, suggesting its utility in enhancing iron absorption in clinical settings . This property is particularly relevant for developing treatments for conditions associated with impaired iron absorption.

Environmental Applications

Biohydrogen Production

Recent studies have explored the use of ferrous compounds, including this compound, in biohydrogen production through dark fermentation processes. This compound supplementation has been shown to boost hydrogen productivity by facilitating anaerobic fermentation pathways . This application highlights its potential in sustainable energy production technologies.

Summary Table: Applications of this compound

| Application Area | Details |

|---|---|

| Nutritional Supplementation | Effective treatment for iron deficiency anemia; high bioavailability compared to other forms |

| Food Fortification | Improves rheological properties of fortified foods; enhances stability and bioaccessibility |

| Biomedical Research | Regulates hepcidin expression; increases cellular iron uptake; potential therapeutic uses |

| Environmental Applications | Enhances biohydrogen production through anaerobic fermentation processes |

Wirkmechanismus

Ferrous lactate exerts its effects primarily through its role as an iron supplement. Iron is essential for the production of hemoglobin, which is necessary for oxygen transport in the blood. The compound is absorbed in the gastrointestinal tract and incorporated into hemoglobin and other iron-containing proteins. The molecular targets include hemoglobin, myoglobin, and various iron-dependent enzymes .

Vergleich Mit ähnlichen Verbindungen

Eisen(II)-Lactat wird häufig mit anderen Eisenpräparaten wie Eisensulfat, Eisen(II)-gluconat und Eisenfumarat verglichen.

Ähnliche Verbindungen:

Eisensulfat: Enthält 20% elementares Eisen und wird häufig zur Behandlung von Eisenmangelanämie eingesetzt.

Eisen(II)-gluconat: Enthält 12% elementares Eisen und ist bekannt für seine bessere gastrointestinale Verträglichkeit.

Eisenfumarat: Enthält einen höheren Prozentsatz an elementarem Eisen und wird für ähnliche Zwecke verwendet.

Einzigartigkeit: Eisen(II)-Lactat ist einzigartig aufgrund seiner hohen Wasserlöslichkeit und seiner Verwendung sowohl als Lebensmittelzusatzstoff als auch als Nahrungsergänzungsmittel. Es hat auch weniger gastrointestinale Nebenwirkungen im Vergleich zu Eisensulfat .

Biologische Aktivität

Ferrous lactate, a compound formed from iron and lactic acid, is recognized for its applications in food fortification and as a dietary supplement for iron deficiency. This article delves into its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Overview of this compound

This compound is often used as an iron supplement due to its relatively high bioavailability compared to other iron compounds. It is utilized in various food products and supplements aimed at preventing or treating iron deficiency anemia.

- Iron Absorption : this compound enhances iron absorption in the gastrointestinal tract. Studies indicate that the presence of lactate can increase the solubility and bioavailability of iron, facilitating its uptake by intestinal cells .

- Regulation of Hepcidin : Lactate has been shown to influence hepcidin expression, a key regulator of iron homeostasis. Elevated lactate levels can decrease serum iron while increasing splenic iron levels, suggesting a systemic effect on iron distribution mediated through hepcidin .

- Cellular Effects : Research indicates that this compound can elevate cellular iron concentrations significantly when combined with other compounds like sodium lactate. For instance, in BEAS-2B cells, exposure to ferrous ammonium citrate (FAC) along with lactate resulted in increased ferritin levels, indicating enhanced iron storage within cells .

Carcinogenicity Studies

A significant study conducted on Fischer 344 rats over 104 weeks evaluated the carcinogenic potential of this compound. The results indicated no tumors were induced by this compound; however, there was an increase in pancreatic acinar cell hyperplasia and endometrial gland hyperplasia at higher concentrations (2%) . These findings suggest that while this compound does not exhibit carcinogenic properties, it may have estrogenic effects leading to certain proliferative lesions.

Iron Supplementation Efficacy

A clinical trial involving preterm infants demonstrated that elemental iron supplementation as this compound (12 mg/(kg·d)) supported robust erythropoietic responses when administered alongside recombinant human erythropoietin (rhEpo). This underscores the effectiveness of this compound in promoting red blood cell production in vulnerable populations .

Data Tables

| Study | Population | Dosage | Findings |

|---|---|---|---|

| Fischer 344 Rats | 150 male & 150 female | 0%, 1%, 2% this compound | No tumors; increased pancreatic acinar cell hyperplasia at 2% |

| Preterm Infants | 50 infants | 12 mg/(kg·d) | Robust erythropoietic response with rhEpo |

| Human Cell Lines | MCF-7 & MtT/Se | N/A | Negative estrogen receptor binding affinity |

Eigenschaften

IUPAC Name |

2-hydroxypropanoate;iron(2+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C3H6O3.Fe/c2*1-2(4)3(5)6;/h2*2,4H,1H3,(H,5,6);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKKCQDROTDCQOR-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)[O-])O.CC(C(=O)[O-])O.[Fe+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10FeO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501018671 | |

| Record name | Ferrous Lactate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501018671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Greenish-white crystals or light green powder having a characteristic smell, Trihydrate: Greenish-white solid; [Merck Index] Light green solid; [MSDSonline] | |

| Record name | FERROUS LACTATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Ferrous lactate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5309 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Soluble in water. Practically insoluble in ethanol, Slight characteristic odor; mild, sweet and ferruginous taste; on exposure to air it becomes darker and incompletely soluble; greenish-white powder or crystalline masses; soluble in water, freely sol in alkali citrates, almost insoluble in alcohol. /Trihydrate/ | |

| Record name | FERROUS LACTATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | FERROUS LACTATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/462 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

85993-25-5, 92542-68-2, 5905-52-2 | |

| Record name | (T-4)-Bis[(2S)-2-(hydroxy-κO)propanoato-κO]iron | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85993-25-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ferrous lactate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92542-68-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ferrous lactate [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005905522 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-Bis(lactato-O1,O2)iron | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085993255 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iron, bis[(2S)-2-(hydroxy-.kappa.O)propanoato-.kappa.O]-, (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ferrous Lactate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501018671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Iron dilactate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.098 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (S)-bis(lactato-O1,O2)iron | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.080.953 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FERROUS LACTATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5JU4C2L5A0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | FERROUS LACTATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/462 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Can Iron(II) Lactate be used as a natural hair dye, and how does it compare to commercial options?

A: Yes, research has shown that Iron(II) Lactate can be combined with matcha (Camellia sinensis) powder to dye human hair. [] The intensity of the resulting color is dependent on the concentration of both matcha and Iron(II) Lactate. Importantly, this natural dyeing method has been shown to be comparable to commercial permanent hair coloration systems in terms of wash fastness and hair damage potential. []

Q2: What role does Iron(II) Lactate play in the synthesis of materials for lithium-ion batteries?

A: Iron(II) Lactate can be used as a precursor in the synthesis of hollow-structured α-Fe2O3/carbon (HIOC) composites, which show promise as anode materials for lithium-ion batteries. [] The Iron(II) Lactate, along with sucrose, is subjected to a spray pyrolysis process, resulting in a high-surface-area composite material. These HIOC composites exhibit desirable electrochemical properties like high capacity, good rate capability, and good cycling stability, making them attractive for energy storage applications. []

Q3: Can Iron(II) Lactate be used to enhance the properties of magnesium diboride (MgB2) bulks?

A: Research is exploring the use of Iron(II) Lactate as a combined source of iron and carbon for doping MgB2. [] Doping, the intentional introduction of impurities, is a common technique to modify the properties of materials. While the specific outcomes of this doping strategy on MgB2 are yet to be fully elucidated, it highlights the potential of Iron(II) Lactate in material science research. []

Q4: Are there analytical methods for detecting Iron(II) Lactate in complex matrices like food and medicine?

A: Yes, a fluorometric assay has been developed for the detection of Iron(II) Lactate hydrate in food and medicine. This method leverages the enhancing effect of poly(sodium-p-styrenesulfonate) on silver nanoclusters, enabling sensitive and selective detection of Iron(II) Lactate hydrate in these complex matrices. []

Q5: How is Iron(II) Lactate being utilized in the development of flexible energy storage devices?

A: Iron(II) Lactate can be employed as a precursor in the synthesis of porous Co(OH)2 nanoflake films, which are promising materials for flexible supercapacitors. [] The electrochemical deposition of Co(OH)2 onto stainless steel mesh, utilizing Iron(II) Lactate as a starting material, results in porous nanostructures with high capacitance and excellent cycling stability. These findings underscore the potential of Iron(II) Lactate in the development of high-performance, flexible energy storage devices. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.